molecular formula C16H11BrN4O B12627947 3-(4-Bromophenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-ol

3-(4-Bromophenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-ol

Cat. No.: B12627947
M. Wt: 355.19 g/mol
InChI Key: LLLVXMSYASSVHM-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-ol is a complex, fused N-heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structure is based on the privileged pyrazolo[1,5-a]pyrimidine scaffold, a rigid and planar system known for its versatility and strong potential as a protein kinase inhibitor (PKI) in targeted cancer therapy . The specific incorporation of a pyrido ring fusion and a 4-bromophenyl substituent at the 3-position is designed to fine-tune the molecule's electronic properties, lipophilicity, and binding affinity for biological targets . This compound is representative of a class of scaffolds that act as bioisosteres of purine, allowing them to compete with ATP in the active sites of various kinases . Researchers utilize such fused pyrazolopyrimidine derivatives primarily in the design and synthesis of novel small molecules with antitumor activity. These compounds are investigated for their growth inhibitory effects on cancer cell lines, including breast cancer (MCF-7), hepatocellular carcinoma (HepG-2), and colorectal carcinoma (HCT-116) . The structural features of this compound, particularly the bromine atom, also provide a synthetic handle for further functionalization via metal-catalyzed cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) to optimize potency and selectivity . This product is intended For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C16H11BrN4O

Molecular Weight

355.19 g/mol

IUPAC Name

5-(4-bromophenyl)-4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one

InChI

InChI=1S/C16H11BrN4O/c1-9-14(10-2-4-11(17)5-3-10)15-19-8-12-13(21(15)20-9)6-7-18-16(12)22/h2-8H,1H3,(H,18,22)

InChI Key

LLLVXMSYASSVHM-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C3=C(C=NC2=C1C4=CC=C(C=C4)Br)C(=O)NC=C3

Origin of Product

United States

Preparation Methods

Yields and Efficiency

The yields for this method can range from 65% to 92%, depending on the specific substituents on the reactants used.

Cross-Dehydrogenative Coupling

This method employs a more direct approach by utilizing cross-dehydrogenative coupling reactions between N-amino-2-iminopyridines and β-ketoesters or β-diketones.

  • Reagents : N-amino-2-iminopyridines and β-ketoesters.

  • Reaction Conditions : Typically performed in acetic acid under an oxygen atmosphere at elevated temperatures (130°C).

  • Mechanism :

    • The reaction proceeds through an oxidative dehydrogenation process that forms a new carbon-carbon bond.
    • Subsequent cyclization leads to the formation of pyrazolo[1,5-a]pyridine derivatives.

Yields and Efficiency

This method has shown remarkable efficiency with yields reaching up to 94% when optimized conditions are applied (e.g., using molecular oxygen instead of air).

Electrochemical Synthesis

An innovative approach involves electrochemical methods for regioselective functionalization of pyrazolo[1,5-a]pyrimidines.

  • Reagents : Pyrazolo[1,5-a]pyrimidines and chalcogen sources (e.g., diphenyl diselenide).

  • Reaction Conditions : Conducted in an undivided cell using graphite electrodes at room temperature.

  • Mechanism :

    • This process utilizes radical cross-coupling to introduce chalcogen atoms into the pyrazolo framework.
    • The reaction is efficient and environmentally friendly due to its oxidant-free nature.

Yields and Efficiency

The electrochemical method has produced yields ranging from 41% to over 75%, depending on substrate variations and specific reaction conditions.

Preparation Method Yield Range (%) Reaction Conditions Environmental Impact
Michael Addition-Cyclization 65 - 92 Ethanol; elevated temperatures Moderate
Cross-Dehydrogenative Coupling Up to 94 Acetic acid; oxygen atmosphere; high temperature Low
Electrochemical Synthesis 41 - 75 Room temperature; electrochemical cell Very low

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-ol undergoes various chemical reactions, including:

    Substitution Reactions:

    Oxidation and Reduction: The hydroxyl group can undergo oxidation to form ketones or reduction to form alcohols.

    Cyclization and Ring-Opening: The pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine scaffold can undergo cyclization and ring-opening reactions under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can yield ketones and alcohols, respectively.

Scientific Research Applications

3-(4-Bromophenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-ol involves the inhibition of cyclin-dependent kinases (CDKs). The compound binds to the ATP-binding site of CDKs, preventing the phosphorylation of target proteins required for cell cycle progression. This leads to cell cycle arrest and induction of apoptosis in cancer cells . The molecular targets include CDK2/cyclin A2 complex, which plays a crucial role in cell cycle regulation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

Table 1: Key Structural Differences and Molecular Properties
Compound Name Substituents Molecular Weight Key Features
3-(4-Bromophenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-ol (Target) 4-Bromophenyl, methyl, hydroxyl ~400 (estimated) Fused tricyclic core; polar hydroxyl group
7-(4-Chlorophenyl)-3-(4-methoxyphenyl) analogue 4-Chlorophenyl, 4-methoxyphenyl, methyl 416.87 Chlorine and methoxy substituents
1-(4-Bromophenyl)-6-sulfanyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol 4-Bromophenyl, sulfanyl ~340 (estimated) Sulfur-containing substituent
MK73: Bromophenyl pyrazolo[1,5-a]pyrimidin-7(4H)-one 4-Bromophenyl, trifluoromethylphenyl ~450 (estimated) Simpler bicyclic structure; low yield (10%)
4-Bromo-2-(4'-chlorophenyl)-1,5-dimethylpyrazol-3-one 4-Bromophenyl, 4'-chlorophenyl, methyl 301.5 Non-fused pyrazole; halogen substituents

Key Observations :

  • The target compound’s fused tricyclic system distinguishes it from bicyclic (e.g., MK73) or monocyclic analogues (e.g., pyrazol-3-one derivatives) .
  • Bromine’s bulky, hydrophobic nature may enhance membrane permeability relative to chlorine or methoxy substituents .

Key Observations :

  • Substituent variations (e.g., sulfanyl in ) could redirect activity toward non-microbial targets, such as enzyme inhibition or anticancer applications.

Physicochemical and Crystallographic Properties

  • The hydroxyl group in the target compound enhances hydrogen-bonding capacity compared to sulfanyl () or methyl groups ().
  • Crystallographic data for a bromophenylhydrazono-pyrimidine derivative () revealed dihedral angles (3.5–22.0°) between aromatic rings, influencing molecular stacking. The target compound’s fused system may exhibit planar geometry, favoring π-π interactions in biological matrices.

Biological Activity

3-(4-Bromophenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-ol is a complex heterocyclic compound that has garnered significant attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a unique fused structure composed of pyrazole and pyrimidine rings with a bromophenyl substituent. The molecular formula is C15H12BrN5OC_{15}H_{12}BrN_5O with a molecular weight of 358.19 g/mol. Its structural characteristics are crucial for its interaction with biological targets.

PropertyValue
Molecular FormulaC15H12BrN5OC_{15}H_{12}BrN_5O
Molecular Weight358.19 g/mol
CAS Number1010918-15-6

Anticancer Properties

Research indicates that compounds within the pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine class exhibit significant anticancer activity. For instance, studies have demonstrated that pyrazole derivatives can inhibit key enzymes involved in cancer cell proliferation, such as cyclin-dependent kinases (CDKs) and Aurora-A kinase, leading to reduced tumor growth and increased apoptosis in cancer cell lines.

  • Case Study : A recent study evaluated the anticancer effects of similar compounds against breast cancer cell lines (MCF-7 and MDA-MB-231). The results showed that these compounds induced apoptosis through caspase activation and inhibited NF-κB signaling pathways, promoting pro-apoptotic factors like p53 and Bax .

The biological activity of 3-(4-bromophenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-ol is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of various kinases involved in cell cycle regulation.
  • Apoptosis Induction : It triggers apoptotic pathways by modulating the expression of apoptosis-related proteins.
  • Autophagy Activation : Some studies suggest that it may also promote autophagy, enhancing cellular stress responses .

Structure-Activity Relationship (SAR)

The presence of the bromine atom on the phenyl ring is believed to enhance the lipophilicity and binding affinity of the compound to its biological targets. Comparative studies with similar pyrazolo-pyrimidine derivatives indicate that modifications in substituents can significantly affect potency and selectivity against various cancer types.

Compound NameBiological Activity
6-Amino-7-(4-bromophenyl)-N,5-diphenyl-pyrazolo[1,5-a]pyrimidine-3-carboxamideα-glucosidase inhibitor
Pyrazolo[3,4-d]pyrimidine derivativesCDK2 inhibitors
Other pyrazolo-pyrimidinesAnticancer agents

Research Findings

Recent literature highlights several promising findings regarding the biological activity of this compound:

  • In Vitro Studies : Various in vitro assays have shown that derivatives exhibit potent cytotoxicity against multiple cancer cell lines while sparing normal cells.
  • In Vivo Efficacy : Animal model studies have demonstrated significant tumor regression following treatment with these compounds, supporting their potential as therapeutic agents.

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